1-Aminoindane Hydrochloride
Overview
Description
1-Aminoindane hydrochloride is a compound of interest in various fields of chemistry and pharmacology. It is a structural analog of natural amino acids and has been explored for its potential applications in medicinal chemistry, particularly as an antineoplastic agent and in the synthesis of biologically active molecules.
Synthesis Analysis
The synthesis of 1-aminoindane derivatives and related compounds has been achieved through various methods. For instance, the synthesis of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene hydrochloride was reported using a Wittig reaction followed by a one-step reduction, demonstrating an efficient pathway to obtain the amine hydrochloride . Another approach for synthesizing 1-aminoindane derivatives involves a [1,4]-hydride shift mediated C(sp3)-H bond functionalization, which allows for the use of a wide variety of substrates to afford indane derivatives in good yields . Additionally, a one-pot tandem decarboxylative allylation-Heck cyclization cascade has been utilized to generate 1-aminoindanes from allyl diphenylglycinate imines, providing rapid access to polyfunctionalized compounds .
Molecular Structure Analysis
The molecular structure of 1-aminoindane hydrochloride and its derivatives is characterized by the presence of an indane ring system, which is a bicyclic structure composed of a benzene ring fused to a cyclopentane ring. The amino group is typically located at the 1-position of the indane ring. The orientation and position of additional functional groups, such as hydroxyl or methoxy groups, can significantly affect the stability and reactivity of these compounds .
Chemical Reactions Analysis
The reactivity of 1-aminoindane derivatives is influenced by the substituents on the indane ring. For example, hydroxy-1-aminoindans exhibit different stability profiles based on the position of the hydroxyl group, with the 5-OH analogs being unstable as free bases and only isolatable as their hydrochloride salts . The synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of a nucleophilic glycine equivalent demonstrates the versatility of 1-aminoindane derivatives in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-aminoindane hydrochloride derivatives are closely related to their molecular structure. The presence of an amino group can lead to the formation of hydrochloride salts, which are often more stable and easier to handle than their free base counterparts. The introduction of additional functional groups can further modulate the properties of these compounds, such as solubility, stability, and reactivity .
Scientific Research Applications
1-Aminoindane is a type of organic compound and it’s often used as a building block in organic chemistry . It’s also known as 1-Indanamine .
Aminoindanes, a class of novel psychoactive substances (NPSs), have increased rapidly in popularity on the recreational drug market, particularly after mephedrone and other synthetic cathinones were banned . They were first synthesized for medical use, e.g., as anti-Parkinsonian drugs and later as a potential compound facilitating psychotherapy . Their mechanisms of action (primarily via serotonin) mean that they may pose a significant risk of serotonin syndrome at high doses or when combined with other drugs .
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Organic Chemistry Building Block
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Psychoactive Substances
- Aminoindanes, a class of novel psychoactive substances (NPSs), have increased rapidly in popularity on the recreational drug market .
- They were first synthesized for medical use, e.g., as anti-Parkinsonian drugs and later as a potential compound facilitating psychotherapy .
- Their mechanisms of action (primarily via serotonin) mean that they may pose a significant risk of serotonin syndrome at high doses or when combined with other drugs .
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Bronchodilating and Analgesic Properties
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Stimulants
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Preparation of Other Chemicals
- The 2-AI backbone structure can be modified to produce diverse chemical substances by substitution on the aromatic ring with a variety of functional groups, or the addition of a methylenedioxy bridge or N-alkylation .
- This generates substances such as 5-iodo-2-aminoindane (5-IAI), 5,6-methylenedioxy-2-aminoindane (MDAI), and N-methyl-2-aminoindane (NM-2AI) .
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Appetite Suppressant
Future Directions
properties
IUPAC Name |
2,3-dihydro-1H-inden-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAAGWRBIVCBSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383207 | |
Record name | 1-Aminoindane Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminoindane Hydrochloride | |
CAS RN |
70146-15-5 | |
Record name | 1-Aminoindane hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070146155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 70146-15-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Aminoindane Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-AMINOINDANE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QG7BG5MQU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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